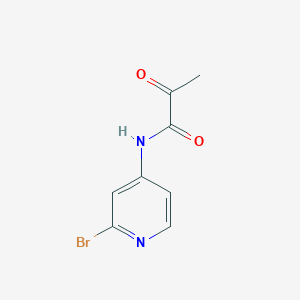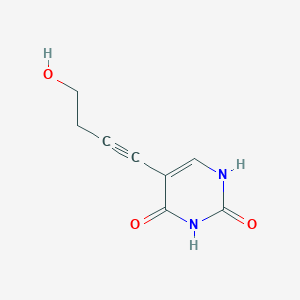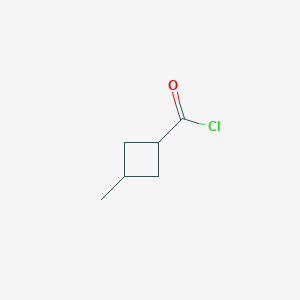
3-Methylcyclobutane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C6H9ClO. It is a derivative of cyclobutane, a four-membered ring structure, with a methyl group attached to the third carbon and a carbonyl chloride group attached to the first carbon. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylcyclobutane-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 3-methylcyclobutanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride:
3-Methylcyclobutanecarboxylic acid+SOCl2→3-Methylcyclobutane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylcyclobutanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding amides, esters, and thioesters.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of acyl chlorides to alcohols.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Alcohols: Formed by reduction.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
3-Methylcyclobutane-1-carbonyl chloride has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methylcyclobutane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophiles, such as amines and alcohols, through the formation of covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarbonyl chloride: Lacks the methyl group at the third carbon.
3-Methylcyclopentanecarbonyl chloride: Contains a five-membered ring instead of a four-membered ring.
3-Methylcyclobutanecarboxylic acid: The carboxylic acid derivative of 3-methylcyclobutane.
Uniqueness
3-Methylcyclobutane-1-carbonyl chloride is unique due to its combination of a strained four-membered ring and a reactive carbonyl chloride group. This combination imparts distinct reactivity and stability characteristics, making it valuable in synthetic chemistry and various applications.
Properties
Molecular Formula |
C6H9ClO |
|---|---|
Molecular Weight |
132.59 g/mol |
IUPAC Name |
3-methylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3 |
InChI Key |
FRJQIJBBUSLDRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bipyridine]-6-carboximidamide](/img/structure/B13879426.png)
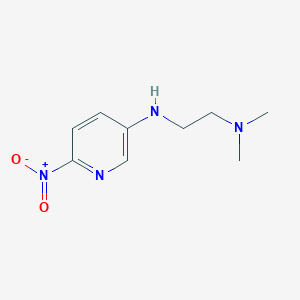
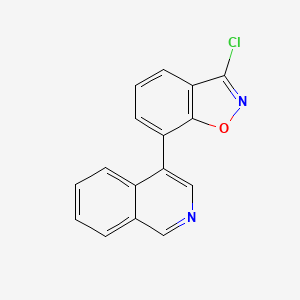
![4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13879443.png)
![tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate](/img/structure/B13879447.png)
![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)
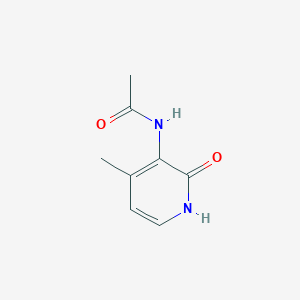
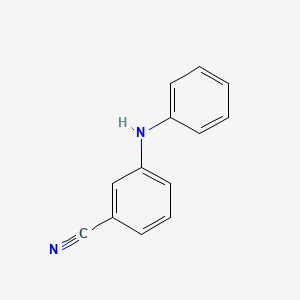
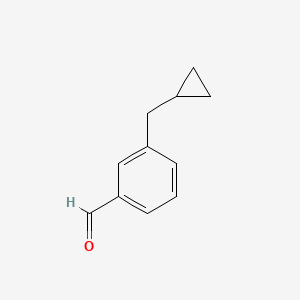
![N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide](/img/structure/B13879484.png)
![N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13879492.png)
![4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)
